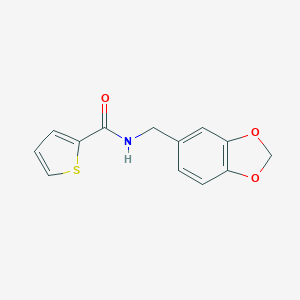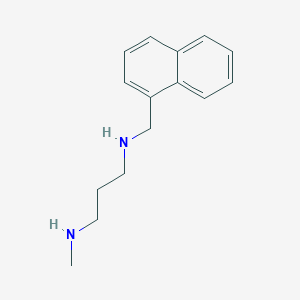
5-Isopropyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methylbenzenesulfonamide, also known as IMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMS is a sulfonamide derivative that has a wide range of applications, including its use in the synthesis of new drugs, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, this compound may be able to alter the pH of certain tissues and organs, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of a range of inflammatory diseases. Additionally, this compound has been found to have analgesic properties, making it potentially useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-Isopropyl-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are a number of future directions for research involving 5-Isopropyl-2-methylbenzenesulfonamide. One area of interest is the development of new drugs that are based on this compound or that utilize this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, additional studies are needed to fully understand the safety and efficacy of this compound in humans, which will be critical for its eventual use as a therapeutic agent.
Méthodes De Synthèse
5-Isopropyl-2-methylbenzenesulfonamide can be synthesized through a number of different methods, including the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with ammonia, or through the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with an amine. The synthesis of this compound is a relatively straightforward process, making it an attractive compound for use in scientific research.
Applications De Recherche Scientifique
5-Isopropyl-2-methylbenzenesulfonamide has been used in a number of scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of a range of diseases, including cancer, inflammation, and microbial infections. This compound has also been used in the development of new antibiotics, due to its ability to inhibit bacterial growth.
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clé InChI |
GUBLFDZLZUPTBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)
![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)




